Plasma Cmax and AUC: Direct Pharmacokinetic Comparison of M1 vs. M3 vs. Parent Lomitapide
Lomitapide M1 exhibits a markedly distinct systemic exposure profile relative to both the parent drug and co-metabolite M3. Following a single 20 mg oral dose, M1 achieves a mean plasma Cmax of 2.65 ng/mL, compared to approximately 1.0 ng/mL for Lomitapide and approximately 30.2 ng/mL for M3 [1]. The mean AUC for M1 is 72.9 ng·h/mL, versus approximately 41 ng·h/mL for the parent and approximately 450 ng·h/mL for M3 [1]. This places M1 exposure at roughly 2.6-fold above parent but 11.4-fold below M3 for Cmax, and 1.8-fold above parent but 6.2-fold below M3 for AUC.
| Evidence Dimension | Plasma Cmax and AUC at 20 mg single oral dose |
|---|---|
| Target Compound Data | Cmax: 2.65 ng/mL; AUC: 72.9 ng·h/mL |
| Comparator Or Baseline | Lomitapide (parent): Cmax ~1.0 ng/mL, AUC ~41 ng·h/mL; M3 metabolite: Cmax ~30.2 ng/mL, AUC ~450 ng·h/mL |
| Quantified Difference | M1 vs. Parent: +165% Cmax, +78% AUC. M1 vs. M3: -91.2% Cmax, -83.8% AUC. |
| Conditions | Healthy human subjects (Homo sapiens), 20 mg single oral dose, plasma concentration |
Why This Matters
Bioanalytical LC-MS/MS methods must resolve and quantify M1 with a dynamic range spanning from sub-ng/mL to low ng/mL, which is distinct from the much higher dynamic range required for M3, preventing method interchangeability and requiring a dedicated M1 reference standard for accurate calibration.
- [1] NCATS Inxight Drugs. Lomitapide: Pharmacokinetic Data — Cmax, AUC, T1/2 Values for Lomitapide and Metabolites M1 and M3. National Center for Advancing Translational Sciences. View Source
